molecular formula C23H22N4O4S B11246046 1-[7-Acetyl-6-(4-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]ethan-1-one

1-[7-Acetyl-6-(4-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]ethan-1-one

Cat. No.: B11246046
M. Wt: 450.5 g/mol
InChI Key: ACRFCFKEQBZQKB-UHFFFAOYSA-N
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Description

1-[7-Acetyl-6-(4-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]ethan-1-one is a complex heterocyclic compound. It is part of the triazolothiadiazine family, which is known for its diverse pharmacological activities. This compound is characterized by its unique structure, which includes a triazole ring fused with a thiadiazine ring, and substituted with acetyl and methoxyphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[7-Acetyl-6-(4-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]ethan-1-one typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carbon disulfide and subsequent reaction with hydrazine hydrate.

    Formation of the Thiadiazine Ring: The triazole intermediate is then reacted with thiourea under acidic conditions to form the thiadiazine ring.

    Substitution Reactions: The final compound is obtained by introducing the acetyl and methoxyphenyl groups through Friedel-Crafts acylation and alkylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[7-Acetyl-6-(4-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenols.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

1-[7-Acetyl-6-(4-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]ethan-1-one has several scientific research applications:

    Chemistry: Used as a synthetic intermediate for the preparation of other heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated as a potential drug candidate due to its diverse pharmacological activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[7-Acetyl-6-(4-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]ethan-1-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired pharmacological effects. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: The parent compound with similar pharmacological activities.

    1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine: Another isomer with different biological properties.

    1,2,3-Triazolo[5,1-b][1,3,4]thiadiazine: A structurally related compound with unique activities.

Uniqueness

1-[7-Acetyl-6-(4-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]ethan-1-one is unique due to its specific substitutions, which confer distinct pharmacological properties. Its methoxyphenyl and acetyl groups enhance its biological activity and make it a promising candidate for further research and development.

Properties

Molecular Formula

C23H22N4O4S

Molecular Weight

450.5 g/mol

IUPAC Name

1-[5-acetyl-6-(4-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone

InChI

InChI=1S/C23H22N4O4S/c1-14(28)22-21(17-7-11-19(31-4)12-8-17)26(15(2)29)27-20(24-25-23(27)32-22)13-16-5-9-18(30-3)10-6-16/h5-12H,13H2,1-4H3

InChI Key

ACRFCFKEQBZQKB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(N(N2C(=NN=C2S1)CC3=CC=C(C=C3)OC)C(=O)C)C4=CC=C(C=C4)OC

Origin of Product

United States

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